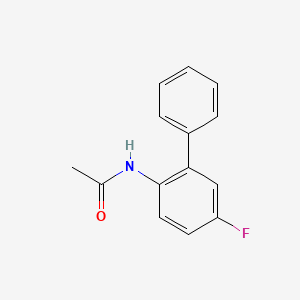

2-Acetamino-5-fluorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-(4-fluoro-2-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |

InChI Key |

FLTWLCNQUGEMCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 2 Acetamino 5 Fluorobiphenyl Synthesis and Transformation

Specific Mechanistic Pathways

Elimination Reactions

Elimination reactions are fundamental in organic synthesis, characterized by the removal of two substituents from a molecule, typically resulting in the formation of a new π-bond. libretexts.org In the context of 2-Acetamino-5-fluorobiphenyl chemistry, β-elimination is a particularly relevant process. libretexts.org This reaction involves the cleavage of a σ-bond and the subsequent formation of a π-bond, driven by a nucleophilic electron pair. libretexts.org

In organometallic chemistry involving transition metal complexes, a version of β-elimination can occur where the metal center participates. For a β-hydride elimination to proceed, certain conditions must be met, such as the presence of an open coordination site on the metal and a sufficient number of d-electrons. libretexts.org The stereochemistry of such reactions is often specific. libretexts.org While direct studies on this compound are not extensively detailed in the provided results, the principles of β-elimination are broadly applicable to its synthesis and potential transformations, especially when organometallic reagents or catalysts are involved. For instance, the formation of byproducts or alternative reaction pathways could be governed by competing elimination reactions. The stability of potential intermediates and the nature of leaving groups would significantly influence the favorability of these elimination pathways.

Free-Radical Processes: Initiation, Propagation, Termination

Free-radical reactions are another critical class of transformations in organic chemistry, proceeding through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comrutgers.edujove.comsavemyexams.com

Initiation: This is the initial step where a non-radical species is converted into a radical. masterorganicchemistry.comsavemyexams.com This is often achieved by the homolytic cleavage of a weak bond, which can be induced by heat or ultraviolet (UV) light. savemyexams.comyoutube.com For instance, in halogenation reactions, the halogen-halogen bond is broken to generate two halogen radicals. savemyexams.com In the context of biphenyl (B1667301) synthesis, radical initiators can be employed to start the reaction cascade. rutgers.edu

Propagation: This stage consists of a series of reactions where the initial radical reacts with a stable molecule to form a new radical, which then continues the chain. masterorganicchemistry.comrutgers.edujove.com A key characteristic of propagation steps is that the number of radicals remains constant. masterorganicchemistry.comyoutube.com These steps must be exothermic to be efficient. rutgers.edu The reaction of a radical with a molecule to produce a new radical allows the reaction to continue, forming many product molecules from a single initiation event. rutgers.edujove.com

Termination: The chain reaction is concluded in the termination step, where radicals are consumed without the generation of new ones. masterorganicchemistry.comrutgers.eduyoutube.com This typically occurs through the combination of two radicals to form a stable, non-radical product. youtube.com Common termination steps include the coupling of two radicals or disproportionation. rutgers.edujove.com

The synthesis of fluorinated biphenyls can involve radical reactions. For example, radical-polar crossover reactions, where a radical intermediate is converted to an ionic one, can be a powerful synthetic strategy. thieme-connect.de

Reactive Intermediates in Biphenyl Chemistry

Carbocations, Carbanions, and Radicals

Carbocations: These are positively charged carbon species that are often electron-deficient and highly reactive. beilstein-journals.orgnih.govsinica.edu.twlibretexts.org The stability of carbocations is a critical factor in many reactions. In biphenyl systems, the formation of a carbocation intermediate can be stabilized through resonance with the adjacent phenyl ring. vaia.com The presence of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can destabilize a carbocation. beilstein-journals.orgnih.gov

Carbanions: As the negatively charged counterparts to carbocations, carbanions possess an unshared pair of electrons on a carbon atom. libretexts.org They are typically nucleophilic. libretexts.org The stability of carbanions is influenced by factors such as the electronegativity of adjacent atoms and the extent of conjugation. libretexts.org Resonance effects, particularly those that delocalize the negative charge, can significantly stabilize a carbanion. libretexts.orgallen.in

Radicals: A radical is a species with an unpaired electron. siue.edu Radical reactions are characterized by a three-step process of initiation, propagation, and termination. siue.edu The stability of radical intermediates often follows trends similar to carbocations. rutgers.edu

The interplay between these reactive intermediates is fundamental to understanding the mechanisms of biphenyl synthesis and functionalization. For instance, radical-polar crossover reactions involve the interconversion of radical and ionic (carbocation or carbanion) intermediates. thieme-connect.de

Resonance Stabilization of Intermediates

Resonance is a key concept in organic chemistry that describes the delocalization of electrons within certain molecules or ions. allen.innumberanalytics.comfiveable.me This delocalization leads to increased stability. allen.infiveable.me

In the context of biphenyl chemistry, resonance plays a crucial role in stabilizing reactive intermediates. vaia.comallen.innumberanalytics.com

Carbocation Stabilization: When an electrophile attacks a biphenyl system, a carbocation intermediate is formed. If the attack occurs at the ortho or para positions, the positive charge can be delocalized through resonance into the second phenyl ring. vaia.com This delocalization significantly stabilizes the intermediate, making ortho and para substitution products more favorable. vaia.compearson.com

Carbanion Stabilization: Similarly, a carbanion adjacent to a phenyl group is stabilized by resonance, as the negative charge can be delocalized over the aromatic ring. allen.in This increased stability makes the formation of such carbanions more feasible.

The ability of the biphenyl scaffold to stabilize charged intermediates through resonance is a major determinant of its reactivity and the regioselectivity of its reactions.

Influence of Reaction Conditions on Mechanistic Outcomes

The conditions under which a chemical reaction is carried out can have a profound impact on the reaction mechanism and, consequently, the products formed. rsc.org Solvent choice is a particularly critical factor that can alter reaction pathways. rsc.org

Solvent Effects on Reaction Pathways

Solvents can influence reaction rates and selectivity in several ways: rsc.orgnumberanalytics.comchemrxiv.org

Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy of a particular pathway. numberanalytics.com For example, a polar solvent can stabilize a carbocation intermediate, favoring reactions that proceed through such species. numberanalytics.com

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with reactants and transition states, affecting their reactivity. numberanalytics.comchemrxiv.org

Direct Participation: In some cases, the solvent can directly participate in the reaction mechanism, leading to different products. rsc.org

Recent research has highlighted how specific solvents can dramatically alter reaction outcomes. For instance, in certain cycloaddition reactions, using hexafluoroisopropanol (HFIP) as a solvent leads to an anomalous reaction pathway, yielding a different product compared to when the reaction is performed in methanol (B129727). xjtu.edu.cn This is attributed to the unique ability of HFIP to mediate a deprotonation-assisted rearrangement. xjtu.edu.cn This demonstrates the power of solvent choice in controlling reaction selectivity. novapublishers.com

The following table summarizes the influence of different solvent properties on reaction mechanisms:

| Solvent Property | Influence on Reaction Mechanism |

| Polarity | Can stabilize charged intermediates and transition states, affecting reaction rates and selectivity. chemrxiv.org |

| Hydrogen Bonding Ability | Can interact with reactants and transition states, influencing their energy and reactivity. numberanalytics.comchemrxiv.org |

| Viscosity | Can affect the mobility of reactants, potentially slowing down the reaction rate. numberanalytics.com |

| Direct Participation | Can act as a reactant or catalyst, leading to alternative reaction pathways. rsc.org |

Catalytic Effects on Reaction Rates and Selectivity

The synthesis and subsequent transformation of this compound rely heavily on transition-metal-catalyzed cross-coupling reactions, where the choice of catalyst, ligands, bases, and other additives profoundly influences reaction rates and selectivity. The acetamido group often acts as a directing group, controlling regioselectivity in C-H activation and arylation reactions. Current time information in Bangalore, IN. Palladium and rhodium-based catalytic systems are prominent in this context, with their efficacy being highly dependent on the fine-tuning of reaction parameters to maximize yield and achieve the desired isomer.

Detailed research into the synthesis of structurally related fluorobiphenyl compounds provides significant insights into the catalytic effects applicable to this compound. The optimization of reaction conditions is crucial for achieving high yields and selectivity. For instance, in the rhodium/iridium-catalyzed C-H arylation for synthesizing N-aryl biphenyl scaffolds, various components of the catalytic system were systematically varied.

Catalyst and Additive Effects:

The choice of the transition metal and its associated ligands is a primary determinant of catalytic activity. In a study on the coupling of N-phenylacetamides with quinone diazides to form biaryl scaffolds, several catalysts were tested. The iridium catalyst [CpIrCl2]2 was found to be superior to its rhodium [CpRhCl2]2 and ruthenium [Ru(p-cymene)Cl2]2 counterparts. rsc.org Furthermore, the presence of a silver salt as an additive was critical for the reaction to proceed, with AgBF4 providing better yields than other silver salts like AgSbF6 and AgNTf2. rsc.org The solvent also plays a significant role; among the tested solvents, 1,2-dichloroethane (B1671644) (DCE) proved to be the most effective. rsc.org

The following table summarizes the optimization of the catalytic system for a model C-H arylation reaction, demonstrating the impact of catalyst, additive, and solvent on product yield, which is indicative of the reaction rate.

Table 1: Optimization of Catalytic Conditions for a Model C-H Arylation Reaction rsc.org

| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Yield (%) |

| 1 | [CpRhCl2]2 (3.0) | AgSbF6 (12) | DCE | 45 |

| 2 | [Ru(p-cymene)Cl2]2 (3.0) | AgSbF6 (12) | DCE | <5 |

| 3 | [CpIrCl2]2 (3.0) | AgSbF6 (12) | DCE | 78 |

| 4 | [CpIrCl2]2 (3.0) | AgBF4 (12) | DCE | 85 |

| 5 | [CpIrCl2]2 (3.0) | AgOTf (12) | DCE | 25 |

| 6 | [CpIrCl2]2 (3.0) | AgOAc (12) | DCE | <5 |

| 7 | [CpIrCl2]2 (3.0) | AgBF4 (12) | THF | 56 |

| 8 | [Cp*IrCl2]2 (3.0) | AgBF4 (12) | Dioxane | 61 |

Data derived from a representative C-H arylation study analogous to the synthesis of complex biaryl systems.

Ligand and Base Effects in Suzuki-Miyaura and Amination Reactions:

The Suzuki-Miyaura coupling is a cornerstone for creating the biphenyl backbone. The choice of phosphine (B1218219) ligand and base is critical for both reaction rate and selectivity. yonedalabs.com Sterically demanding and electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org For example, ligands like RuPhos are effective in palladium-catalyzed Suzuki couplings of aryl bromides. researchgate.net

In related palladium-catalyzed amination reactions, which can be used to introduce the acetamino group or transform other functional groups on the biphenyl core, the base is crucial. Weak inorganic bases such as cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) are often preferred as they improve the tolerance of sensitive functional groups, like ketones, preventing undesired side reactions. researchgate.net The combination of a palladium source, such as Pd(OAc)2, with a bulky, electron-rich phosphine ligand and a carefully selected base allows for high selectivity and yields. researchgate.netmit.edu

The table below illustrates the conditions used in a selective Suzuki-Miyaura cross-coupling, highlighting a typical high-yielding catalytic system.

Table 2: Conditions for Selective Suzuki-Miyaura Cross-Coupling researchgate.net

| Component | Condition |

| Catalyst | Pd(OAc)2 (5 mol %) |

| Ligand | RuPhos (12.5 mol %) |

| Base | KOH (2.0 equiv) |

| Reactant | Aryl Bromide (1.2 equiv) |

| Solvent | THF:H2O (10:1) |

| Temperature | 80 °C |

| Time | 16 h |

| Yield | Up to 95% |

Conditions from a representative Suzuki-Miyaura reaction for biaryl synthesis.

Computational and Theoretical Investigations of 2 Acetamino 5 Fluorobiphenyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting molecular properties with high accuracy. kyoto-u.ac.jpniscpr.res.in By modeling the electron density, DFT calculations can determine the molecule's stable structure, electronic landscape, and vibrational modes.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. conflex.net For 2-Acetamino-5-fluorobiphenyl, the primary degrees of freedom are the dihedral angle between the two phenyl rings and the orientation of the N-acetyl group. A conformational analysis involves calculating the energy of the molecule as these angles are systematically varied to locate the global energy minimum.

Studies on similar biphenyl (B1667301) systems show that the planarity of the rings is often distorted to alleviate steric hindrance. The most stable conformer of this compound would likely feature a non-planar arrangement of the phenyl rings. The relative energy of different conformers is crucial for understanding the molecule's flexibility and predominant shape. nih.govpreprints.org

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the results of a hypothetical DFT calculation, showing the energy of different conformers relative to the most stable one. The dihedral angle represents the twist between the two phenyl rings.

| Conformer | Phenyl-Phenyl Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | 45.2 | 0.00 |

| 2 | 0.0 | 3.50 |

| 3 | 90.0 | 1.80 |

| 4 | 180.0 | 3.65 |

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamido-phenyl moiety, while the LUMO would be distributed across the biphenyl system.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. ajchem-a.com It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.netcomputationalscience.org In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom, indicating these as likely sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of this compound

This table presents hypothetical data from a DFT calculation for the key electronic properties of the molecule.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (Egap) | 5.3 eV |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with remarkable accuracy. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, a process aided by calculating the Potential Energy Distribution (PED). niscpr.res.in

For this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O stretch of the carbonyl, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. The agreement between calculated and experimental spectra confirms the optimized molecular structure. nih.govazom.com

Table 3: Selected Vibrational Frequencies for this compound

This table shows a comparison of hypothetical experimental and DFT-calculated vibrational frequencies for characteristic functional groups. Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

| N-H Stretch | 3290 | 3295 | Amide N-H bond stretching |

| C=O Stretch | 1675 | 1680 | Carbonyl bond stretching |

| C-N Stretch | 1380 | 1375 | Amide C-N bond stretching |

| C-F Stretch | 1250 | 1245 | Carbon-Fluorine bond stretching |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions by examining the underlying Lewis structure of a molecule. researchgate.netnih.gov It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uba.ar These interactions, known as hyperconjugation, stabilize the molecule.

In this compound, NBO analysis can reveal the stabilizing effects of electron delocalization from the lone pairs of the nitrogen, oxygen, and fluorine atoms into the antibonding (σ* or π*) orbitals of adjacent bonds. nih.gov The energy associated with these interactions (E(2)) indicates their significance. wisc.edu This analysis provides deep insight into the electronic factors that influence the molecule's conformation and stability. researchgate.net

Table 4: NBO Analysis of Key Intramolecular Interactions

This table presents hypothetical second-order perturbation energies (E(2)) for significant donor-acceptor interactions within this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | 45.5 | n → π |

| LP (O) | σ (C-N) | 20.1 | n → σ |

| LP (F) | π (Aromatic Ring) | 5.2 | n → π |

| π (Phenyl 1) | π (Phenyl 2) | 8.7 | π → π* |

LP denotes a lone pair orbital.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with their environment.

MD simulations can be employed to study how this compound interacts with other molecules, such as solvents, or with surfaces and interfaces. scispace.com This is particularly relevant for understanding its behavior in practical applications, such as in materials science or as a pharmaceutical compound. researchgate.nethud.ac.uk By simulating a system containing many molecules, researchers can analyze the orientation of this compound at an interface and investigate the potential for charge transfer between the molecule and its surroundings. researchgate.net These simulations provide a dynamic view of the intermolecular forces and electronic processes that are not captured by static quantum chemical calculations.

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of a molecule can be effectively predicted using a variety of descriptors derived from Density Functional Theory (DFT) calculations. These descriptors, both global and local, quantify the molecule's electronic properties and its propensity to react in specific ways.

Local reactivity descriptors, such as the Fukui function (f(r)), pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This allows for a detailed understanding of regioselectivity in chemical reactions.

For this compound, DFT calculations would reveal how the electron-withdrawing fluorine atom and the acetamido group influence the electron distribution across the biphenyl system, thereby modulating its reactivity at different positions on the aromatic rings.

Table 1: Illustrative Global Reactivity Descriptors for a Biphenyl Derivative

This table presents a hypothetical set of calculated global reactivity descriptors for a compound structurally similar to this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| EHOMO | - | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.10 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.15 | Indicates high kinetic stability and low chemical reactivity. |

| Ionization Potential (I) | -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.10 | Energy released when an electron is added. |

| Chemical Potential (μ) | -(I+A)/2 | -3.675 | Represents the "escaping tendency" of electrons from the system. |

| Chemical Hardness (η) | (I-A)/2 | 2.575 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/η | 0.388 | The reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | μ²/2η | 2.62 | Measures the propensity to accept electrons; classifies the molecule as a moderate electrophile. |

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orgwikipedia.org By exploring the PES, chemists can model the pathways of chemical reactions, identifying the most energetically favorable routes from reactants to products. researchgate.net

The PES landscape consists of valleys, which correspond to stable molecules (reactants, intermediates, and products), and mountain passes, which represent transition states (TS). libretexts.org A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between a reactant and a product. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For this compound, mapping the PES is crucial for understanding its synthetic transformations and metabolic fate. For example, computational methods can map the energy landscape for electrophilic aromatic substitution, predicting whether an incoming electrophile would preferentially add to the fluorinated ring or the acetamido-substituted ring. The calculations would involve identifying the structures of intermediates (like a sigma complex) and the transition states leading to their formation and subsequent conversion to products. researchgate.net Techniques such as Quasi-Newton searching (QST) and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition states and confirm that they connect the intended reactants and products on the PES. researchgate.net

Table 2: Hypothetical Key Points on a Potential Energy Surface for an Electrophilic Aromatic Substitution Reaction

This table provides an example of energetic data that could be obtained from a PES mapping study for a reaction involving a substituted biphenyl.

| Point on PES | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| R | Reactants (Biphenyl Derivative + Electrophile) | 0.0 | Separated molecules |

| TS1 | First Transition State | +15.2 | Partial bond formation between electrophile and a carbon atom |

| INT | Sigma Complex Intermediate | +5.8 | Fully formed C-Electrophile bond; sp³ hybridized carbon |

| TS2 | Second Transition State | +8.5 | Partial C-H bond breaking to restore aromaticity |

| P | Products (Substituted Biphenyl + H⁺) | -10.4 | Fully formed product with restored aromaticity |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net The fundamental principle is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular properties.

A QSAR model is a mathematical equation that relates one or more physicochemical or structural descriptors of a molecule to its activity. researchgate.net To develop a QSAR model for a target like this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) is required. Descriptors used in QSAR can be categorized as:

Electronic: (e.g., Hammett constants, dipole moment, atomic charges) which describe the electronic environment of the molecule.

Steric: (e.g., molecular weight, van der Waals volume, Taft steric parameters) which describe the size and shape of the molecule.

Hydrophobic: (e.g., LogP, LogD) which describe the molecule's partitioning behavior between aqueous and lipid phases.

Topological: Indices that describe molecular branching and connectivity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with potentially higher potency. nih.gov

Ligand-Protein Binding Predictions (Computational Docking)

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). arxiv.org This method is crucial for structure-based drug design, where it helps in understanding how a potential drug molecule like this compound might interact with a specific biological target, such as an enzyme or a receptor. researchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, typically reported as a binding energy value in kcal/mol. The lower (more negative) the binding energy, the more favorable the interaction is predicted to be.

The results of a docking simulation can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For this compound, docking studies could predict how the acetamido group (a hydrogen bond donor and acceptor) and the fluorine atom (a weak hydrogen bond acceptor and modulator of local electronics) contribute to binding within a specific protein pocket. dovepress.comnih.gov

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

This table shows a hypothetical output from a molecular docking simulation, detailing the predicted interactions and binding energy.

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Energy | -8.5 kcal/mol | Overall predicted binding affinity |

| Hydrogen Bonds | Leu83, Asp145 | The backbone amide of Leu83 interacts with the carbonyl oxygen of the acetamido group. The side chain of Asp145 interacts with the N-H of the acetamido group. |

| Hydrophobic Interactions | Val34, Ala52, Ile130 | The biphenyl rings are situated in a hydrophobic pocket formed by these residues. |

| Pi-Pi Stacking | Phe144 | One of the phenyl rings stacks with the aromatic side chain of Phenylalanine. |

| Halogen Bond | Thr85 | The fluorine atom forms a weak interaction with the hydroxyl group of Threonine. |

Prediction of Physicochemical Probes for Ligand-Protein Binding Studies

The successful binding of a ligand to a protein is governed by a complex interplay of physicochemical properties. Computational methods can predict these properties, which act as "probes" to understand and optimize ligand-protein interactions. These probes are intrinsic features of the ligand's structure that determine its behavior in a biological environment. acs.org

For this compound, key physicochemical properties that can be predicted computationally include:

Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase. This is crucial for membrane permeability and hydrophobic interactions within the binding pocket.

Polar Surface Area (PSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen). PSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors/Acceptors: The number of potential hydrogen bond donors (e.g., the N-H group in the acetamido moiety) and acceptors (e.g., the carbonyl oxygen and the fluorine atom). These are fundamental for specific, directional interactions with the protein target.

Molecular Weight and Rotatable Bonds: These descriptors relate to the size and conformational flexibility of the molecule, which influence how well it can fit into a binding site.

By analyzing these predicted properties, chemists can assess the "drug-likeness" of a molecule and rationally modify its structure to improve its binding affinity and pharmacokinetic profile. For example, altering substituents on the biphenyl rings would modulate LogP and PSA, thereby fine-tuning the balance between solubility and binding.

Table 4: Predicted Physicochemical Properties (Probes) for this compound

This table presents a set of computationally predicted physicochemical properties for the title compound, based on its structure.

| Property/Descriptor | Predicted Value | Significance in Ligand-Protein Binding |

| Molecular Weight | 231.25 g/mol | Size of the molecule, influences fit in binding pocket. |

| XLogP3 | 2.9 | A measure of lipophilicity; indicates good potential for hydrophobic interactions. |

| Hydrogen Bond Donors | 1 | The N-H group of the amide. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the fluorine atom. |

| Rotatable Bonds | 2 | Indicates a moderate degree of conformational flexibility. |

| Polar Surface Area (PSA) | 38.3 Ų | Influences membrane permeability and interactions with polar residues. |

Advanced Analytical Characterization of 2 Acetamino 5 Fluorobiphenyl and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of components within a mixture. The choice of technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like 2-Acetamino-5-fluorobiphenyl. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

UHPLC, an evolution of HPLC, employs columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. thermofisher.comnih.gov The analysis of compounds structurally similar to this compound, such as other biphenyl (B1667301) derivatives and acetaminophen (B1664979), is well-documented. thermofisher.comnih.govnih.gov For instance, the analysis of acetaminophen and its impurities often utilizes reversed-phase columns, like C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.govscribd.comgoogle.com Gradient elution is frequently employed to effectively separate compounds with a range of polarities. nih.gov

The enhanced sensitivity and speed of UHPLC make it particularly suitable for the analysis of complex samples, such as those encountered in pharmaceutical formulations or biological matrices. nih.govlcms.cz The ability to couple UHPLC with mass spectrometry further enhances its utility for identification and quantification.

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Related Compounds

| Parameter | HPLC for Acetaminophen Impurities thermofisher.com | UHPLC for Acetaminophen Impurities thermofisher.com | UHPLC for Pesticide Formulation lcms.cz |

| Column | Not specified | Not specified | ACQUITY Arc System |

| Mobile Phase | Gradient | Gradient | Dual-flow path |

| Flow Rate | Not specified | 0.5 mL/min | Not specified |

| Detection | UV | UV | PDA and Mass Detection |

| Injection Volume | 1 µL, 3 µL, 5 µL | 0.17 µL, 0.5 µL | Not specified |

| Run Time | ~6 min | ~4.8 min | Not specified |

Gas Chromatography (GC)

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. In GC, an inert gas mobile phase carries the vaporized sample through a heated column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

2-Fluorobiphenyl, a related compound, is amenable to GC analysis and is often used as an internal standard or surrogate in the analysis of environmental pollutants. thermofisher.insigmaaldrich.com The analysis is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as those based on polysiloxanes (e.g., DB-5ms, Rxi-5Sil MS). gcms.czrestek.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with increasing boiling points.

For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for optimal GC analysis. However, its structural analog, 2-fluorobiphenyl, can be analyzed directly. restek.comnist.gov

Table 2: Example GC Conditions for a Related Compound (2-Fluorobiphenyl)

| Parameter | Value |

| Column | Rxi-5ms restek.com |

| Injection | Splitless |

| Liner | Agilent Ultra Inert gcms.cz |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. umass.edulibretexts.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (stationary phase), typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). umass.eduscribd.com Separation occurs based on the differential migration of the components up the plate due to factors like polarity. umass.edu The separated spots are then visualized, often under UV light or by using a staining agent like iodine vapor. umass.eduscribd.com

HPTLC is an advanced version of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution, higher sensitivity, and improved quantification capabilities. eurofinsus.comcamag.com HPTLC is a powerful tool for fingerprinting complex mixtures, such as botanical extracts, and for the semi-quantification of active ingredients. eurofinsus.commdpi.com For compounds like this compound, TLC and HPTLC can be used for reaction monitoring, purity assessment, and preliminary identification by comparing the retention factor (Rf) value to that of a known standard. libretexts.org The choice of the mobile phase is critical and is typically a mixture of solvents of varying polarities to achieve optimal separation. researchgate.net

Table 3: General TLC/HPTLC Parameters

| Parameter | Description |

| Stationary Phase | Silica gel coated plate umass.edu |

| Mobile Phase | A solvent or mixture of solvents, selected based on the polarity of the analytes. researchgate.net |

| Sample Application | Spotting the sample solution onto the plate. libretexts.org |

| Development | Ascending migration of the mobile phase up the plate. researchgate.net |

| Visualization | UV light or chemical staining (e.g., iodine). umass.edu |

| Analysis | Calculation of Retention Factor (Rf) values. libretexts.org |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an exceptionally sensitive and specific technique for identifying and quantifying compounds. When coupled with a chromatographic separation method, it provides a powerful tool for the analysis of complex mixtures.

Liquid Chromatography–Mass Spectrometry (LC–MS) and Tandem Mass Spectrometry (LC–MS/MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is ideal for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. In LC-MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized before being analyzed.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity. jfda-online.com In this technique, a specific precursor ion is selected from the initial mass spectrum, fragmented, and the resulting product ions are then analyzed. mdpi.com This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the quantification of analytes at very low concentrations, even in complex matrices. sigmaaldrich.com

The analysis of fluorinated biphenyls and related compounds often employs LC-MS/MS for its high sensitivity and selectivity. sigmaaldrich.comnih.gov For instance, the analysis of per- and poly-fluoroalkyl substances (PFAS) is commonly performed using LC-MS/MS with an electrospray ionization (ESI) source in negative ion mode. sigmaaldrich.com The analysis of acetaminophen and its metabolites has also been successfully carried out using LC-MS/MS, demonstrating its utility in tracking metabolic pathways. nih.govnih.gov

Table 4: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Analysis of PFAS sigmaaldrich.com | Analysis of Acetaminophen Metabolites nih.gov |

| LC System | Shimadzu Nexera X2 | Shimadzu Nexera X2 |

| MS System | Shimadzu LCMS-8040 | SCIEX 4500 Triple Quadrupole |

| Ionization | ESI (Negative) | ESI |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Acetate (B1210297); B: Methanol | A: 0.1% Formic Acid; B: 0.1% Formic Acid in Acetonitrile |

| Column | Ascentis® Express PFAS C18 | Agilent Zorbax RRHD |

| Detection Mode | MRM | MRM |

Gas Chromatography–Mass Spectrometry (GC–MS)

GC-MS is a robust and widely used technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. researchgate.net

2-Fluorobiphenyl, a structural analog of the target compound, is frequently analyzed by GC-MS and serves as a common internal standard in environmental analysis. thermofisher.insigmaaldrich.com The NIST WebBook provides a reference mass spectrum for 2-fluorobiphenyl, showing its characteristic molecular ion and fragmentation pattern. nist.gov The analysis of fatty acids in biological samples after acetaminophen-induced liver injury has also been successfully performed using GC-MS, highlighting its applicability in metabolic studies. nih.gov For the analysis of this compound by GC-MS, a derivatization step might be beneficial to improve its chromatographic properties.

Table 5: Key Ions in the Mass Spectrum of a Related Compound (2-Fluorobiphenyl)

| m/z Value | Interpretation |

| 172 | Molecular Ion [M]+ |

| 171 | [M-H]+ |

| 152 | [M-HF]+ |

| 151 | [M-H-HF]+ |

| Data derived from the general fragmentation patterns of fluorinated aromatic compounds. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. doi.org In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated molecular ions into the gas phase. These ions are then guided into the mass analyzer.

A key advantage of ESI-MS is its ability to produce intact molecular ions, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the direct determination of the molecular weight of the analyte with high accuracy. For instance, in the analysis of acetaminophen derivatives, ESI-MS has been successfully employed to quantify the parent drug and its metabolites simultaneously. nih.gov The technique's sensitivity can be significantly enhanced through chemical derivatization, which can improve ionization efficiency and lead to lower limits of detection. mdpi.com

The choice of solvent and the use of additives, such as ammonium acetate, are critical for optimizing the ESI-MS signal. researchgate.net For complex mixtures, ESI-MS is often coupled with a separation technique like liquid chromatography (LC-ESI-MS/MS) to resolve individual components before they enter the mass spectrometer. nih.gov This combination allows for the detailed characterization of complex samples, including the identification of various derivatives and metabolites. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis technique that separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a field-free drift region. wikipedia.org In a TOF analyzer, ions are accelerated by an electric field, giving them all the same kinetic energy. Consequently, lighter ions travel faster and reach the detector sooner than heavier ions. wikipedia.org

One of the primary advantages of TOF-MS is its high mass resolution and accuracy, which enables the differentiation of compounds with very similar molecular weights. tofwerk.com This is particularly valuable in the analysis of complex mixtures, such as those encountered in petroleomics or in the study of drug metabolites. spectroscopyonline.com Modern TOF instruments can achieve mass resolutions exceeding 180 (FWHM) and have a wide dynamic range. unibe.ch

When coupled with ESI, the resulting EESI-TOF technique provides a powerful tool for the online, near-molecular measurement of aerosol compositions without fragmentation. copernicus.org This setup can achieve detection limits in the nanogram per cubic meter range with a rapid response time. copernicus.org The combination of a quadrupole with a TOF analyzer (Q-TOF) further enhances the capabilities by allowing for tandem mass spectrometry (MS/MS) experiments, providing detailed structural information through fragmentation analysis. wikipedia.org

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. oxinst.com It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For acetamido-containing compounds, the acetyl methyl protons typically appear as a singlet. google.com The chemical shifts and coupling constants of the aromatic protons in the biphenyl system are indicative of the substitution pattern.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In fluorinated compounds, the carbon signals are often split due to coupling with the fluorine nucleus (JFC), providing valuable information about the proximity of carbon atoms to the fluorine substituent. oxinst.comnih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is exclusively used for the analysis of fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is highly dependent on its electronic environment, making it a powerful probe for structural changes. The presence of fluorine-carbon and fluorine-proton couplings can further aid in structural assignments. nih.gov Two-dimensional NMR techniques, such as H-F COSY and H-C HSQC, can be used to establish correlations between different nuclei and provide a comprehensive structural analysis. nih.gov

The following table summarizes typical NMR data for related structures, illustrating the type of information obtained from these analyses.

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR Reference |

| Acetyl methyl protons | ~1.89 (s) google.com | ~23.2 google.com | Not Applicable |

| Aromatic protons | 6.8 - 7.5 (m) google.com | 114 - 163 (multiple signals) google.com | Not Applicable |

| Fluorinated aromatic carbon | Not Applicable | ~162.9 (d, J=244.7 Hz) google.com | google.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. thermofisher.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

For this compound, characteristic IR absorption bands would be expected for the following functional groups:

N-H stretch: Typically observed in the range of 3100-3500 cm⁻¹. For secondary amides, this band is often found around 3300 cm⁻¹.

C=O stretch (Amide I): A strong absorption band usually appears in the region of 1630-1680 cm⁻¹. For acetaminophen, this is seen around 1649 cm⁻¹. mdpi.com

N-H bend (Amide II): This band is typically found near 1550 cm⁻¹. In acetaminophen, it appears at 1560 cm⁻¹. mdpi.com

C-N stretch: Observed in the 1200-1350 cm⁻¹ region.

Aromatic C-H stretch: Found above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch: Multiple bands are typically observed in the 1400-1600 cm⁻¹ region. libretexts.org

C-F stretch: A strong absorption that usually appears in the 1000-1400 cm⁻¹ range.

FT-IR spectroscopy offers significant advantages over dispersive IR, including higher signal-to-noise ratio, better wavelength accuracy, and faster data acquisition. thermofisher.com Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.gov

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | ~1550 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it an excellent technique for analyzing aqueous samples. horiba.com Furthermore, non-polar bonds with symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the biphenyl backbone and the C-F bond.

Raman spectroscopy has been successfully used for the quantitative analysis of active pharmaceutical ingredients (APIs) in formulations and for monitoring drug degradation. mdpi.comamericanpharmaceuticalreview.com For example, the Raman spectrum of acetaminophen shows characteristic peaks that can be used for its identification and quantification. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto certain metal surfaces, allowing for the detection of very low concentrations of analytes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.

The biphenyl system in this compound is a strong chromophore that is expected to exhibit significant UV absorption. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic rings. The acetamido and fluoro substituents will influence the electronic transitions and thus the UV-Vis spectrum. For instance, the absorption bands of some biphenyl derivatives are observed in the 270-320 nm range. researchgate.net In some cases, changes in the solvent polarity can cause a shift in the absorption peaks. researchgate.net

Hyphenated and Coupled Techniques for Comprehensive Analysis

The coupling of separation and spectroscopic technologies has revolutionized the analysis of chemical compounds. nih.govajpaonline.com For complex samples containing this compound or its derivatives, such as reaction mixtures or biological samples, these integrated systems offer unparalleled sensitivity and specificity. rjpn.org Techniques like liquid chromatography (LC) are essential for separating the target analyte from impurities or metabolites before identification. nih.gov

HPLC-SPE-NMR-TOF-MS

The quintuple hyphenation of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, Time-of-Flight (TOF), and Mass Spectrometry (MS) represents a state-of-the-art platform for the comprehensive analysis of a target compound within a complex mixture. nih.govresearchgate.net Although direct literature applying this specific combination to this compound is not available, its operational principles can be outlined based on its application to similar aromatic and fluorinated compounds. chromatographyonline.comnih.gov

The process begins with the separation of the sample components via HPLC. As the analyte of interest, this compound, elutes from the column, the flow is split. A small portion is directed to the TOF-MS detector, while the majority is sent to the SPE unit.

HPLC: Employs a stationary phase and a mobile phase to separate compounds based on their physicochemical properties. For fluorinated aromatic amines, reversed-phase columns (like C18 or biphenyl) are commonly used. nih.govnih.gov

TOF-MS: The portion of the eluent entering the mass spectrometer is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio of the ions is measured with high accuracy by the time-of-flight analyzer. d-nb.info This provides a precise molecular weight, enabling the determination of the elemental composition of the parent compound and its fragments.

SPE-NMR: The main fraction of the eluting peak containing this compound is trapped on a solid-phase extraction cartridge. chromatographyonline.comnih.gov This crucial step allows for several key advantages:

Concentration: The analyte can be concentrated on the cartridge, which is vital for the relatively low sensitivity of NMR. Multiple HPLC runs can be performed to accumulate more material on the same cartridge. chromatographyonline.com

Solvent Exchange: The HPLC mobile phase, which often contains protonated solvents (like methanol or acetonitrile) and buffers that would interfere with NMR analysis, is washed away. The trapped analyte is then eluted from the cartridge with a small volume of a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) directly into an NMR flow probe. chromatographyonline.comnih.gov

Unambiguous Structure Elucidation: High-quality, multi-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) can then be acquired. hyphadiscovery.com NMR provides definitive information on the atom-to-atom connectivity and the chemical environment, which is essential for distinguishing between isomers—a task that can be challenging for MS alone. chromatographyonline.com

The combination of these techniques provides complementary data: HPLC for separation, TOF-MS for accurate mass and molecular formula, and NMR for the definitive molecular structure. nih.gov This integrated approach ensures the unequivocal identification of this compound, even at low concentrations in a complex matrix.

Integration of Multiple Spectroscopic Data for Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic integration of data from multiple spectroscopic methods. Mass spectrometry and various forms of NMR spectroscopy are the cornerstones of this process, often supplemented by infrared (IR) spectroscopy. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using a TOF analyzer, provides the accurate mass of the molecular ion. For this compound (C₁₄H₁₂FNO), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the molecular ion to produce a characteristic pattern that reveals structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular architecture. chromatographyonline.comhyphadiscovery.com For a fluorinated compound like this compound, a suite of NMR experiments is employed:

¹H NMR: Determines the number and environment of hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants reveal the connectivity of proton-bearing fragments.

¹³C NMR: Identifies the number of unique carbon environments. The presence of the carbonyl group from the acetamido moiety and the aromatic carbons can be confirmed.

¹⁹F NMR: This is particularly valuable for fluorinated compounds, as it provides a direct and sensitive probe of the fluorine atom's chemical environment. scholaris.caresearchgate.net The chemical shift and coupling to nearby ¹H and ¹³C atoms confirm the fluorine's position on the biphenyl ring system. acs.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) ¹H-¹³C couplings, which are critical for assembling the complete molecular skeleton. researchgate.net

The table below illustrates the kind of integrated spectroscopic data that would be used to confirm the structure of this compound.

Interactive Table: Illustrative Spectroscopic Data for Structural Confirmation of this compound

| Technique | Data Type | Expected Observation for this compound | Interpretation |

| HRMS (ESI-TOF) | Exact Mass [M+H]⁺ | m/z 230.0976 | Confirms elemental composition C₁₄H₁₃FNO⁺. |

| MS/MS Fragments | m/z 188, 171, 143 | Loss of acetyl group (-42 Da), subsequent loss of NH (-17 Da), and further fragmentation. | |

| ¹H NMR | Chemical Shift (δ) | ~2.1 ppm (singlet, 3H)~7.1-7.8 ppm (multiplets, 8H)~8.0 ppm (broad singlet, 1H) | Corresponds to methyl protons (CH₃), aromatic protons, and the amide proton (NH). |

| ¹³C NMR | Chemical Shift (δ) | ~24 ppm~115-140 ppm~160 ppm (d, JCF ≈ 245 Hz)~169 ppm | Corresponds to methyl carbon, aromatic carbons, carbon bearing fluorine (split by F), and carbonyl carbon. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -120 ppm | Confirms the presence of an aryl-fluoride in a specific chemical environment. |

| HMBC | Key Correlation | Proton signal at ~2.1 ppm correlates with Carbon signal at ~169 ppm. | Confirms the connectivity between the methyl protons and the carbonyl carbon of the acetamido group. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch)~1670 cm⁻¹ (C=O stretch, Amide I)~1250 cm⁻¹ (C-F stretch) | Confirms the presence of key functional groups: amide N-H, amide carbonyl, and carbon-fluorine bond. |

By combining the molecular formula from HRMS with the functional group information from IR and the detailed connectivity map from a full suite of 1D and 2D NMR experiments, the structure of this compound can be assigned with the highest degree of confidence. nih.govarkat-usa.org

Structure Activity Relationship Sar and Molecular Recognition Studies Non Clinical Focus

Impact of Substituent Effects on Molecular Function

The biological activity of biphenyl-based compounds is profoundly influenced by the nature and position of various substituents. The electronic properties, steric hindrance, and lipophilicity introduced by these groups play a determinant role in how the molecule interacts with biological targets.

The position of the fluorine atom on the biphenyl (B1667301) scaffold is a critical determinant of the molecule's electronic properties and, consequently, its functional activity. The use of positional isomers can lead to significant changes in molecular geometry and intermolecular interactions. rsc.org For instance, in studies of related inhibitor scaffolds, alterations to a 5'-fluoro group were found to be less tolerated, suggesting its importance for maintaining selective inhibition of certain enzymes like cyclooxygenase-1 (COX-1). acs.org

Research on diflunisal (B1670566) analogues, which share a fluorobiphenyl core, has shown that modifying the substitution pattern of the fluorine atoms has a significant impact on inhibitory activity against enzymes like hyaluronidase. uni-regensburg.de The strong electron-withdrawing nature of fluorine can modulate the electronic distribution across the aromatic rings, influencing lone pair-π interactions that are crucial for binding to target proteins. rsc.org While exploring substitutions for the fluorine group in some multi-target inhibitors, it was noted that the electronic and steric properties of the tested substituents did not seem to play a major role in recognition by fatty acid amide hydrolase (FAAH), whereas lipophilic moieties were necessary for effective interaction with COX enzymes. researchgate.net

Modifications to the acetamido group [(NHC(O)CH₃)] are a key strategy in tuning the pharmacological profile of various compounds. The acetamido group can be crucial for establishing key interactions within a receptor's binding site.

Studies on different classes of compounds have shown that the acetamido group is a key structural feature. For example, in the development of certain anticonvulsant agents, combining pharmacophores from functionalized amino acids and α-aminoamides led to a new series of compounds where the 2-acetamido group was a central component. nih.gov In the synthesis of arginase inhibitors, the introduction of an acetamido group was a key step in building complex molecules, highlighting its utility as a stable and functional chemical handle. nih.gov The synthesis of various prodrugs has also involved the creation of an amide linkage, where the acetamido functionality is part of a larger, more complex structure designed to improve therapeutic profiles. researchgate.net

The addition of alkyl and aryl substituents to the core structure significantly impacts biological response by altering steric bulk, lipophilicity, and electronic character. SAR studies on phenethylamine (B48288) and tryptamine (B22526) derivatives have shown that attaching alkyl or halogen groups to a phenyl ring can positively affect binding affinity for serotonin (B10506) receptors. biomolther.org

In the context of dual FAAH and COX inhibitors based on a fluorobiphenyl structure, the nature of substituents plays a distinct role in target selectivity. researchgate.net For instance, replacing an N-hexyl moiety with other aliphatic or aromatic rings was found to decrease activity, likely due to excessive steric hindrance, particularly within the COX-2 binding pocket. researchgate.net However, the introduction of different substituents in place of the fluorine atom, such as chlorine, a methyl group, or a trifluoromethyl group, yielded compounds that retained a multi-target FAAH/COX profile. researchgate.net

Similarly, SAR studies on other classes of neurologically active compounds demonstrate that activity can be systematically improved by modifying substituents. For one class of compounds, a steady improvement in anticonvulsant activity was seen as a substituent was changed from hydrogen to more complex groups like methyl, phenyl, and methoxymethyl. nih.gov

| Compound | Substituent (R) | FAAH IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|---|

| 9a | F | 0.063 ± 0.010 | 2.1 ± 0.1 | 0.24 ± 0.04 |

| 9b | Cl | 0.041 ± 0.005 | 1.8 ± 0.2 | 0.19 ± 0.03 |

| 9c | CH₃ | 0.075 ± 0.011 | 3.5 ± 0.4 | 0.45 ± 0.06 |

| 9d | CF₃ | 0.052 ± 0.008 | 2.9 ± 0.3 | 0.33 ± 0.05 |

Data sourced from Pasquini et al., 2022. researchgate.net The table shows the in vitro inhibitory activities (IC₅₀) of different substituted biphenyl derivatives against fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX-1 and COX-2). This data illustrates the impact of modifying the substituent on the fluorobiphenyl ring.

Chiral Recognition and Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule is fundamental to its ability to interact with chiral biological macromolecules like enzymes and receptors. For derivatives of 2-Acetamino-5-fluorobiphenyl that possess a chiral center, the stereochemistry often dictates the biological activity.

Studying the pure enantiomers or diastereomers of a chiral compound is essential for accurately understanding its biological function. Often, one enantiomer is significantly more active than the other, or they may even have different pharmacological effects. To study these effects, racemic mixtures must be separated into their individual stereoisomers.

A common method involves converting the racemic compound into a pair of diastereomers by reacting it with a chiral resolving agent. For example, a racemic carboxylic acid can be coupled with an optically pure amine or alcohol (like (R)-phenylglycinol) to form diastereomeric amides. nih.gov These diastereomers have different physical properties and can be separated by techniques such as column chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers, which can then be tested in functional assays to determine their specific activities. nih.gov This process is critical for identifying the eutomer—the stereoisomer with the desired pharmacological activity.

The specific 3D orientation of functional groups allows for precise interactions with a binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. When a molecule's stereoisomers are tested, they often exhibit a high degree of stereospecificity in their biological effects.

For example, in a series of anticonvulsant compounds, the (R)-enantiomer of one derivative showed more than a 22-fold higher activity in the maximal electroshock (MES) seizure model compared to its (S)-enantiomer, demonstrating clear chiral specificity. nih.gov In another study focused on serotonin receptor agonists, the trans-stereoisomer of a 2-phenylcyclopropylmethylamine derivative was found to be a potent and efficacious agonist, which was then selected as the core structure for further SAR studies. nih.gov

Research on multi-target FAAH-COX inhibitors also highlights stereospecificity. When the racemic compound (±)-8 was separated, the (+)-enantiomer showed significantly higher potency against FAAH compared to the (-)-enantiomer, while the (-)-enantiomer was a more potent inhibitor of COX-1 and COX-2. researchgate.net This demonstrates that stereochemistry can determine not only the potency but also the selectivity profile of a compound across different targets.

| Compound | FAAH IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| (±)-8 (Racemate) | 0.12 ± 0.02 | 0.45 ± 0.05 | 0.080 ± 0.010 |

| (-)-8 (Enantiomer) | 0.85 ± 0.10 | 0.21 ± 0.03 | 0.045 ± 0.006 |

| (+)-8 (Enantiomer) | 0.055 ± 0.008 | >10 | >10 |

Data sourced from Pasquini et al., 2022. researchgate.net The table compares the inhibitory activity (IC₅₀) of a racemic compound with its individual enantiomers, illustrating the profound influence of stereochemistry on potency and selectivity for FAAH and COX enzymes.

Molecular Interactions and Binding Affinity of this compound (Non-Clinical Focus)

The interaction of a ligand with its receptor is a critical determinant of its biological activity. For this compound, understanding these interactions at a molecular level provides insights into its binding affinity and potential as a modulator of receptor function. This section explores the non-clinical aspects of its molecular interactions, focusing on in vitro and in silico studies.

Computational Approaches to Elucidate Binding Modes

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for visualizing and understanding how a ligand like this compound might bind to a receptor. mdpi.comnih.gov These in silico techniques can predict the preferred orientation of the ligand within the binding site and identify key interactions that contribute to binding affinity.

Molecular docking studies can place this compound into a three-dimensional model of a target receptor's binding pocket. The software then calculates a docking score, which is an estimate of the binding free energy. This process can reveal potential hydrogen bonds between the acetamido group and polar residues in the receptor, as well as hydrophobic interactions involving the fluorobiphenyl moiety. For example, docking studies on aporphine (B1220529) derivatives with the 5-HT(2A) receptor suggested that stronger hydrogen bonding and dipole-dipole interactions led to higher selectivity. nih.gov

Molecular dynamics simulations can further refine the docked pose and provide insights into the dynamic nature of the ligand-receptor complex over time. nih.gov These simulations can show how the flexibility of both the ligand and the receptor influences the stability of the interaction. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable interactions and conformational changes that occur upon binding. nih.gov

The following table lists the key compounds mentioned in this article.

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Geldanamycin |

Exploration of 2 Acetamino 5 Fluorobiphenyl Derivatives As Chemical Probes and Materials Science Components

Applications in Materials Science Research

The rigid and well-defined structure of biphenyl (B1667301) derivatives is highly advantageous in materials science, particularly in the creation of porous materials and the controlled assembly of crystalline structures.

Fluorinated biphenyl compounds serve as important monomers in the synthesis of Microporous Organic Polymers (MOPs) ossila.com. These polymers are characterized by their high surface area and porous nature, which arises from the inefficient packing of the rigid and contorted polymer chains. The synthesis of MOPs from a 2-fluorobiphenyl precursor can be achieved through methods like Friedel-Crafts acylation, resulting in materials with significant surface areas ossila.com.

| Polymer Precursor | Synthesis Method | Resulting Surface Area |

| 2-Fluorobiphenyl | Friedel-Crafts Acylation | 917 m²/g ossila.com |

The intrinsic microporosity of these materials is a direct result of the shape and rigidity of the constituent macromolecules, which creates a continuous network of intermolecular voids nih.gov.

The unique porous structure of MOPs makes them highly effective in applications such as gas storage and separation rsc.orgnih.gov. The precisely defined micropores can act as molecular sieves, allowing smaller gas molecules to pass through while blocking larger ones. MOPs derived from 2-fluorobiphenyl have demonstrated utility in the separation of xenon and krypton gases ossila.com. The ability to tune the pore size and chemistry of these polymers allows for the targeted separation of specific gases nih.gov.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions routledge.com. The functional groups on 2-Acetamino-5-fluorobiphenyl—the acetamido group (hydrogen bond donor and acceptor), the fluorine atom (potential halogen bond acceptor), and the aromatic rings (π-π stacking)—play a crucial role in directing the self-assembly of molecules in the solid state.

These specific and directional interactions are known as supramolecular synthons routledge.com. By controlling these synthons, it is possible to guide the formation of specific crystalline architectures, such as co-crystals researchgate.net. The study of how molecules pack in a crystal lattice is fundamental to predicting and controlling the physical properties of materials amercrystalassn.org. The visualization of molecules on surfaces using techniques like scanning tunneling microscopy has further advanced the design of functional supramolecular patterns nih.gov. The predictable hydrogen-bonding patterns of the acetamido group, combined with other potential interactions from the fluorobiphenyl scaffold, make its derivatives excellent candidates for building complex and functional supramolecular assemblies.

Semiconductor Materials for Organic Field-Effect Transistors (OFETs)

There is currently no published research available that specifically investigates the use of this compound or its direct derivatives as semiconductor materials in Organic Field-Effect Transistors (OFETs). The exploration of novel organic molecules for semiconductor applications is an active area of research. Generally, compounds considered for such applications possess specific electronic and structural properties, such as extended π-conjugation and the ability to self-assemble into ordered thin films, which facilitate charge transport.

The performance of organic semiconductors is typically evaluated by parameters such as field-effect mobility (μ), which quantifies the charge carrier velocity in the presence of an electric field, and the on/off current ratio, which indicates the switching efficiency of the transistor. While fluorine substitution is a known strategy to modulate the electronic properties and molecular packing of organic semiconductors, specific data on the charge transport properties of this compound is not documented.

Table 1: Hypothetical Data Table for OFET Performance

As no experimental data is available, this table is for illustrative purposes only and does not represent actual research findings.

| Compound | Deposition Method | Field-Effect Mobility (cm²/Vs) | On/Off Ratio |

| This compound | Not Available | Not Available | Not Available |

Utility as Research Tools and Molecular Probes

The application of small molecules as research tools and molecular probes is a cornerstone of chemical biology and medicinal chemistry. These tools enable the study of complex biological systems and the evaluation of new chemical entities.

Chemical Probes for Biological Systems (Non-Clinical)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or to identify new therapeutic leads. The design of such probes often involves incorporating specific functionalities that allow for detection or modulation of the target's activity.

There is no available research detailing the use of this compound as a chemical probe in non-clinical biological systems. The development of a chemical probe typically involves extensive synthesis of derivatives and biological evaluation to establish its specificity and utility.

Evaluation of New Chemical Compounds

In drug discovery and chemical biology, new compounds are often evaluated for their biological activity through various screening assays. The structural motif of this compound could potentially serve as a scaffold for the development of new biologically active molecules. However, there are no published studies that report the synthesis and biological screening of this compound or its close analogs for the evaluation of new chemical compounds.

Future Directions and Emerging Research Avenues for 2 Acetamino 5 Fluorobiphenyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized biphenyls like 2-Acetamino-5-fluorobiphenyl is an area of active research, with a strong emphasis on developing greener and more efficient chemical processes.

Traditional methods for biphenyl (B1667301) synthesis often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve hazardous solvents, expensive catalysts, and generate significant waste. Emerging research focuses on mitigating these environmental drawbacks.

One promising green chemistry approach is the use of water as a solvent. Water is non-toxic, non-flammable, and abundant, making it an ideal medium for chemical reactions. Research has demonstrated the successful synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling in aqueous media, achieving high yields at room temperature. This approach minimizes the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry.

Another avenue is the development of solvent-free reaction conditions. Solventless reactions reduce waste and can lead to simpler purification processes. These methods are being explored for various organic transformations and could be adapted for the synthesis of this compound.

The table below summarizes some green chemistry approaches applicable to biphenyl synthesis.

| Approach | Key Features | Potential Advantages for this compound Synthesis |